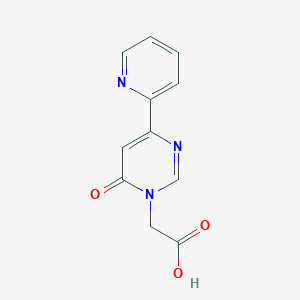

2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid

CAS No.: 1708437-01-7

Cat. No.: VC2891214

Molecular Formula: C11H9N3O3

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1708437-01-7 |

|---|---|

| Molecular Formula | C11H9N3O3 |

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 2-(6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetic acid |

| Standard InChI | InChI=1S/C11H9N3O3/c15-10-5-9(8-3-1-2-4-12-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17) |

| Standard InChI Key | MEQJZKSAJDUXQO-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CC(=O)N(C=N2)CC(=O)O |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=O)N(C=N2)CC(=O)O |

Introduction

Chemical Properties and Structure

Structural Features

The molecular structure of 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid exhibits several distinct structural features that contribute to its chemical behavior and potential biological activities. The compound contains a pyrimidine ring with a ketone group at position 6, creating a lactam-like structural element. This feature is likely to influence the compound's hydrogen-bonding capabilities and electronic distribution within the molecule.

The pyridine ring attached at position 4 of the pyrimidine introduces additional nitrogen as a potential hydrogen bond acceptor and changes the electronic characteristics of the molecule. The connection between these two heterocyclic systems creates a specific three-dimensional arrangement that may be crucial for molecular recognition when interacting with biological targets. The presence of these two aromatic heterocycles also contributes to the molecule's ability to engage in π-stacking interactions with aromatic amino acid residues in proteins.

The acetic acid moiety attached to the nitrogen at position 1 of the pyrimidine provides an important functional handle that can participate in acid-base chemistry and form hydrogen bonds. This group also increases the polarity of the molecule and may serve as a site for further derivatization or conjugation. The carboxylic acid functionality is often involved in binding interactions with biological targets, either through direct hydrogen bonding or mediated by water molecules.

The conformational flexibility of the molecule, particularly around the bond connecting the acetic acid group to the pyrimidine nitrogen, may allow the compound to adopt different conformations in solution or when interacting with biological targets. This conformational adaptability could be an important factor in its biological activity, as it might enable the molecule to adjust its shape to complement binding sites in proteins or other biological macromolecules.

Synthesis and Chemical Reactions

Synthetic Approaches

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds structurally related to 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid have been identified in the search results, allowing for comparative analysis of their properties and activities. These structural analogs provide valuable context for understanding the potential significance of specific structural features in determining chemical behavior and biological effects.

2-(6-oxo-4-(tetrahydro-2H-pyran-4-yl)pyrimidin-1(6H)-yl)acetic acid represents a closely related analog where the pyridine ring is replaced by a tetrahydropyran ring . This change from an aromatic heterocycle to a saturated oxygen-containing ring would significantly alter the electronic properties and geometry of the molecule. The tetrahydropyran analog has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol, slightly higher than our target compound .

Another important structural analog is 2-(2-Methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid, which differs from our target compound by the addition of a methyl group at position 2 of the pyrimidine ring. This seemingly minor modification could have significant implications for the compound's biological activity, as methyl groups can influence binding interactions through hydrophobic effects and steric considerations. The methyl-substituted analog has a molecular formula of C12H11N3O3 and a molecular weight of 245.23 g/mol.

Table 2: Comparison of 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid | C11H9N3O3 | 231.21 | Reference compound |

| 2-(6-oxo-4-(tetrahydro-2H-pyran-4-yl)pyrimidin-1(6H)-yl)acetic acid | C11H14N2O4 | 238.24 | Tetrahydropyran instead of pyridine |

| 2-(2-Methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid | C12H11N3O3 | 245.23 | Additional methyl group at position 2 |

| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives | Varies | Varies | Pyridinone core instead of pyrimidine, styryl substituents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume